molecular formula C5H3BrF3NO4S B14240652 Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester CAS No. 348084-45-7

Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester

Katalognummer: B14240652
CAS-Nummer: 348084-45-7
Molekulargewicht: 310.05 g/mol
InChI-Schlüssel: HVXKAPZHZLHICV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester is a specialized chemical compound with a unique structure that combines the properties of methanesulfonic acid, trifluoro groups, and oxazolyl esters

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester typically involves the reaction of methanesulfonic acid with trifluoroacetic anhydride to form the trifluoro derivative. This intermediate is then reacted with 2-(bromomethyl)-4-oxazole under controlled conditions to yield the final ester product. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Esterification and Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while hydrolysis can produce methanesulfonic acid and the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Material Science: It can be used in the development of new materials with specialized properties, such as polymers or coatings.

    Biological Research: The compound can be used to study the effects of trifluoro and oxazolyl groups on biological systems, providing insights into their potential therapeutic applications.

Wirkmechanismus

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester involves its interaction with specific molecular targets. The trifluoro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. The oxazolyl ester moiety can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methanesulfonic acid, trifluoro-, 2-(chloromethyl)-4-oxazolyl ester
  • Methanesulfonic acid, trifluoro-, 2-(iodomethyl)-4-oxazolyl ester
  • Methanesulfonic acid, trifluoro-, 2-(methyl)-4-oxazolyl ester

Uniqueness

Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methyl counterparts. This unique reactivity makes it valuable in specific synthetic applications where selective substitution or reactivity is required.

Eigenschaften

CAS-Nummer

348084-45-7

Molekularformel

C5H3BrF3NO4S

Molekulargewicht

310.05 g/mol

IUPAC-Name

[2-(bromomethyl)-1,3-oxazol-4-yl] trifluoromethanesulfonate

InChI

InChI=1S/C5H3BrF3NO4S/c6-1-3-10-4(2-13-3)14-15(11,12)5(7,8)9/h2H,1H2

InChI-Schlüssel

HVXKAPZHZLHICV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(O1)CBr)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.